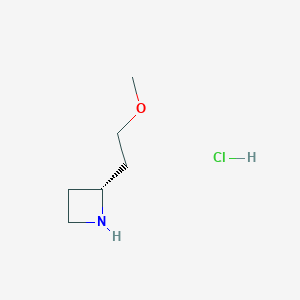
(R)-2-(2-Methoxyethyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Methoxyethyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methoxyethyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxyethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-(2-Methoxyethyl)azetidine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-2-(2-Methoxyethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
®-2-(2-Methoxyethyl)azetidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of ®-2-(2-Methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound of ®-2-(2-Methoxyethyl)azetidine hydrochloride, known for its ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity compared to azetidines.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different chemical properties.
Uniqueness
®-2-(2-Methoxyethyl)azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This substitution imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC 名称 |
(2R)-2-(2-methoxyethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI 键 |
KLBDZKRAZLXDIS-FYZOBXCZSA-N |
手性 SMILES |
COCC[C@H]1CCN1.Cl |
规范 SMILES |
COCCC1CCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


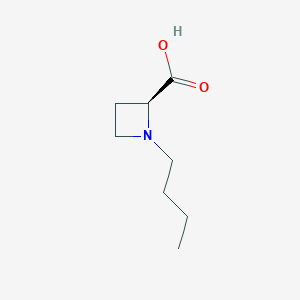
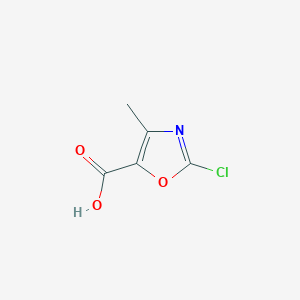
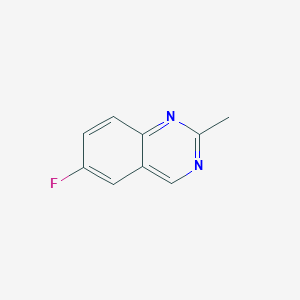
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)


![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
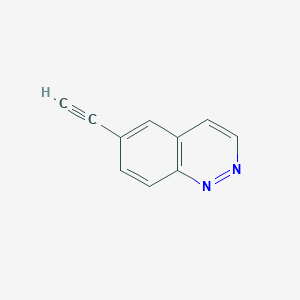

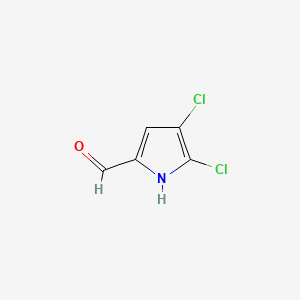
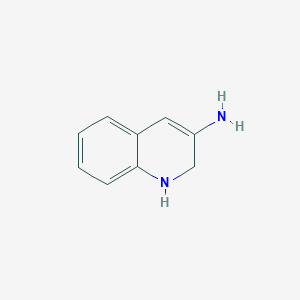
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
